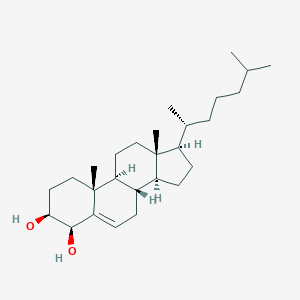

4beta-Hydroxycholesterol

Descripción

Propiedades

IUPAC Name |

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-JSAMMMMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17320-10-4 |

Source

|

| Record name | 4β-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17320-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4.BETA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4β-Hydroxycholesterol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4β-Hydroxycholesterol (4β-OHC), an oxidized metabolite of cholesterol, has emerged as a crucial endogenous biomarker for the activity of cytochrome P450 3A4 (CYP3A4) and CYP3A5, the most important enzymes in drug metabolism. Its discovery and the elucidation of its synthesis pathway have provided a valuable, non-invasive tool for assessing drug-drug interactions and personalizing medicine. This technical guide provides an in-depth overview of the discovery of 4β-OHC, its enzymatic synthesis, and its role as a signaling molecule through the Liver X Receptor (LXR). It includes detailed experimental protocols for its quantification, a summary of quantitative data on its plasma concentrations in various contexts, and visualizations of its synthesis and signaling pathways.

Discovery and Seminal Research

The presence of 4β-OHC as a significant oxysterol in human circulation was identified through early studies on cholesterol oxidation products. However, its pivotal role as a biomarker for CYP3A activity was brought to the forefront by the seminal work of Bodin and colleagues in 2001.[1][2] Their research demonstrated that patients undergoing treatment with antiepileptic drugs known to be potent inducers of CYP3A4, such as phenobarbital, carbamazepine (B1668303), and phenytoin, exhibited highly elevated plasma levels of 4β-OHC.[1][2] This pivotal study established the direct link between CYP3A4 induction and 4β-OHC synthesis. Subsequent research confirmed that recombinant CYP3A4 could efficiently convert cholesterol to 4β-OHC in vitro, while other P450 isoforms like CYP1A2, CYP2C9, and CYP2B6 showed no such activity.[1]

Synthesis and Metabolism Pathway

The primary pathway for 4β-OHC synthesis is the hydroxylation of cholesterol at the 4β-position, a reaction predominantly catalyzed by the CYP3A4 enzyme in the liver. To a lesser extent, CYP3A5 also contributes to its formation. This enzymatic conversion is the rate-limiting step in its production.

Once formed, 4β-OHC has a notably long half-life of approximately 17 days, which contributes to its stability as a biomarker.[3][4] Its slow elimination is attributed to a less efficient downstream metabolism, primarily through 7α-hydroxylation.

Quantitative Data

The plasma concentration of 4β-OHC is a sensitive indicator of CYP3A4/5 activity. The following tables summarize the quantitative data on baseline levels and the effects of inducers and inhibitors.

Table 1: Baseline Plasma Concentrations of 4β-Hydroxycholesterol in Healthy Adults

| Population | N | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |

| General Healthy Adults | Multiple studies | 29.85 ± 14.87 | - | [5] |

| Swedish | 161 | 26.8 | - | [6] |

| Korean | 149 | 29.3 | - | [6] |

| Tanzanian | 138 | 21.9 | - | [6] |

| Ethiopian | - | 35.4 | - | [6] |

| Healthy Pregnant Volunteers | - | - | 141 (115-165) | [7] |

| Chronic Kidney Disease (Stage 3) | - | 49.3 ± 16.0 | - | [8] |

| Chronic Kidney Disease (Stage 4-5D) | - | 30.2 ± 15.6 | - | [8] |

Table 2: Effect of Inducers on Plasma 4β-Hydroxycholesterol Concentrations

| Inducer | Dose | Duration | Fold Increase (approx.) | Percent Increase | Reference |

| Rifampicin | 10 mg/day | 14 days | 1.3 | - | [9] |

| Rifampicin | 20 mg/day | 14 days | 1.6 | 146% | [3][9] |

| Rifampicin | 100 mg/day | 14 days | 2.5 | 138% | [3][9] |

| Rifampicin | 500 mg/day | 14 days | 4 | - | [10][11] |

| Rifampicin | 600 mg/day | 7 days | - | 246% | [12] |

| Carbamazepine | Therapeutic | >10 years | >10 | - | [6] |

| Carbamazepine | Therapeutic | 7-9 weeks | ~7 | - | [6] |

| Phenobarbital | Therapeutic | - | 3.3 | - | [13] |

| Phenytoin | Therapeutic | - | 5.8 | - | [13] |

| Ursodeoxycholic acid | Therapeutic | - | - | 45-50% | [1][12] |

Table 3: Effect of Inhibitors on Plasma 4β-Hydroxycholesterol Concentrations

| Inhibitor | Dose | Duration | Percent Decrease | Reference |

| Itraconazole | 400 mg/day | 7 days | 29.1% | [14] |

| Itraconazole | 400 mg/day | 7 days | 20.8% (cholesterol-corrected) | [14][15] |

| Ritonavir/Atazanavir | Therapeutic | - | Significant decrease | - |

| Ketoconazole | 400 mg/day | 14 days | ~20% | [16][17] |

Signaling Pathway

4β-OHC is not merely a biomarker but also a signaling molecule that acts as a ligand for the Liver X Receptors (LXRα and LXRβ).[18] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and modulates the expression of target genes involved in lipid metabolism and cholesterol homeostasis. Notably, 4β-OHC has been shown to selectively induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master regulator of lipogenesis, as well as ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux.[18][19][20]

Experimental Protocols

The quantification of 4β-OHC in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity, crucial for distinguishing it from its isobaric isomer, 4α-hydroxycholesterol.

Detailed Methodology for Quantification of 4β-Hydroxycholesterol in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature.[21][22][23]

1. Sample Preparation

-

1.1. Initial Preparation: To a 50 µL human plasma sample in a 2.0 mL tube, add 50 µL of an internal standard solution (e.g., 20 ng/mL of 4β-OHC-d7 in a suitable solvent).

-

1.2. Saponification: Add 200 µL of 28% sodium methoxide (B1231860) in methanol (B129727) solution. Vortex the mixture for 30 seconds and incubate at room temperature for 20 minutes to hydrolyze cholesterol esters.

-

1.3. First Liquid-Liquid Extraction (LLE): Add 250 µL of water and 1 mL of n-hexane. Vortex for 5 minutes and then centrifuge (e.g., 10 min at 1,500 g, 25°C) to separate the phases. Transfer the upper organic (n-hexane) layer to a new tube.

-

1.4. Derivatization: Evaporate the n-hexane under a stream of nitrogen. To the dried residue, add a derivatizing agent such as picolinic acid to enhance ionization efficiency. The reaction is typically carried out in the presence of a coupling agent and a catalyst and incubated to completion (e.g., 30 minutes at room temperature).

-

1.5. Second Liquid-Liquid Extraction: After derivatization, perform a second LLE with n-hexane to extract the derivatized analytes.

-

1.6. Final Preparation: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase (e.g., 100 µL of acetonitrile). The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

2.1. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 150 mm) is commonly used to achieve chromatographic separation of 4β-OHC from its isomers, particularly 4α-OHC.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 55°C.

-

-

2.2. Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the derivatized 4β-OHC and its stable isotope-labeled internal standard. For example, for the picolinyl ester derivative of 4β-OHC, the transition might be m/z 613 -> 490.[23]

-

3. Calibration and Quantification

-

Due to the endogenous nature of 4β-OHC, a surrogate matrix such as a 2% human serum albumin solution is often used to prepare calibration standards.

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A weighted (e.g., 1/x²) quadratic regression is often used for the curve fit.

Conclusion

4β-Hydroxycholesterol has been firmly established as a reliable and sensitive endogenous biomarker of hepatic CYP3A4/5 activity. Its discovery and the subsequent development of robust analytical methods for its quantification have provided an invaluable tool for clinical pharmacology and drug development. The elucidation of its role as a signaling molecule in lipid metabolism via the LXR pathway has opened new avenues for research into the interplay between xenobiotic metabolism and endogenous metabolic regulation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists working in this field.

References

- 1. Antiepileptic drugs increase plasma levels of 4beta-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Antiepileptic drugs increase plasma levels of this compound in humans: evidence for involvement of cytochrome p450 3A4. | Semantic Scholar [semanticscholar.org]

- 3. 4β-Hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of endogenous 4β-hydroxycholesterol with midazolam as markers for CYP3A4 induction by rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Time course of the increase in 4β-hydroxycholesterol concentration during carbamazepine treatment of paediatric patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of CYP3A4-Inducing Capacity of Enzyme-Inducing Antiepileptic Drugs Using 4β-Hydroxycholesterol as Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

- 19. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 20. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 23. open.uct.ac.za [open.uct.ac.za]

The Dawn of a Biomarker: An In-depth Technical Guide to the Early Identification of 4β-Hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first identified 4β-hydroxycholesterol (4β-OHC), a pivotal endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity. We will explore the core experimental protocols, present key quantitative data from these early discoveries, and visualize the logical and experimental workflows that established 4β-OHC as a valuable tool in clinical pharmacology and drug development.

Introduction: The Emergence of an Endogenous Marker

In the landscape of drug metabolism, the cytochrome P450 family of enzymes, particularly CYP3A4, plays a critical role in the clearance of a vast number of therapeutic agents. Understanding the induction or inhibition of this enzyme is paramount in preventing adverse drug-drug interactions. Early methods for assessing CYP3A4 activity often relied on the administration of exogenous probe drugs. However, the quest for a reliable, non-invasive endogenous marker led researchers to investigate the byproducts of normal physiological processes.

Cholesterol, a ubiquitous and essential molecule, undergoes enzymatic oxidation to various oxysterols. Seminal work in the mid-1980s and 1990s began to shed light on one such oxysterol, 4β-hydroxycholesterol. An early meeting abstract in 1985 first reported the presence of significant amounts of 4β-OHC in human serum, sparking interest in its origin and potential utility.[1] Subsequent research confirmed that 4β-OHC is a minor but consistently present metabolite of cholesterol in human circulation.

The Pivotal Link to CYP3A4

A landmark study by Bodin and colleagues in 2001 provided compelling evidence for the involvement of CYP3A4 in the formation of 4β-OHC.[2] This research demonstrated that patients treated with antiepileptic drugs known to be potent inducers of CYP3A4, such as phenobarbital, carbamazepine, and phenytoin, exhibited highly elevated plasma levels of 4β-OHC.[2] This pivotal finding laid the groundwork for establishing 4β-OHC as an endogenous biomarker of CYP3A4 activity. Further in vitro experiments using recombinant human CYP enzymes confirmed that CYP3A4 could indeed convert cholesterol to 4β-hydroxycholesterol, while other major CYP enzymes like CYP1A2, CYP2B6, and CYP2C9 could not.[2]

The relationship between CYP3A4 activity and 4β-OHC levels was further solidified by studies showing that treatment with CYP3A inducers like rifampicin (B610482) led to a significant increase in plasma 4β-OHC concentrations.[3] Conversely, administration of CYP3A inhibitors would be expected to decrease its formation.

The logical workflow for establishing 4β-OHC as a CYP3A4 biomarker is illustrated in the following diagram:

Caption: Logical workflow for validating 4β-OHC as a CYP3A4 biomarker.

Early Quantitative Data

The initial studies quantifying 4β-OHC in human plasma provided the first glimpse into its physiological and induced concentration ranges. These early measurements were crucial for establishing a baseline and understanding the magnitude of change in response to CYP3A4 induction.

| Parameter | Healthy Volunteers | Patients on Antiepileptic Drugs (CYP3A4 Inducers) | Reference |

| Plasma 4β-OHC Concentration (ng/mL) | ~10 - 60 | Up to 10-fold increase (e.g., >1500 nM) | [4] |

| Half-life of 4β-OHC after Rifampicin Induction | 17 days | Not Applicable | [3] |

| Intra-individual Variation in Untreated Subjects (CV%) | 4.8% - 13.2% over 3 months | Not Applicable | [3] |

Core Experimental Protocol: Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the quantitative analysis of 4β-OHC in the early studies was isotope-dilution gas chromatography-mass spectrometry (GC-MS). This technique offered high specificity and sensitivity, which was essential for accurately measuring the low endogenous concentrations of this oxysterol. A crucial component of this method was the use of a deuterium-labeled internal standard to correct for losses during sample preparation and analysis.

Synthesis of Deuterium-Labeled 4β-Hydroxycholesterol (Internal Standard)

While the precise, multi-step organic synthesis pathways are beyond the scope of this guide, the general principle involved introducing deuterium (B1214612) atoms into the cholesterol molecule at positions that are not susceptible to exchange under the analytical conditions. This was a critical prerequisite for the development of the quantitative assay.

Sample Preparation and Analysis Workflow

The following diagram outlines the typical experimental workflow for the GC-MS analysis of 4β-OHC in plasma samples as performed in the foundational studies.

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiepileptic drugs increase plasma levels of 4beta-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]

The Physiological Role of 4β-Hydroxycholesterol in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4β-hydroxycholesterol (4β-HC) is an oxysterol synthesized from cholesterol primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[1][2][3][4] Once considered merely a byproduct of drug metabolism, 4β-HC has emerged as a key signaling molecule in cholesterol homeostasis. Its plasma concentration serves as a reliable endogenous biomarker for CYP3A4/5 activity, reflecting the induction or inhibition of these crucial drug-metabolizing enzymes.[1][2][5] Beyond its role as a biomarker, 4β-HC actively participates in the regulation of cholesterol metabolism, primarily through its function as an agonist for Liver X Receptors (LXRs).[6][7] This technical guide provides an in-depth overview of the physiological role of 4β-HC, its biosynthesis, and its impact on cholesterol transport and lipogenesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Biosynthesis and Regulation of 4β-Hydroxycholesterol

The primary pathway for 4β-HC production is the hydroxylation of cholesterol at the 4β position, a reaction predominantly catalyzed by CYP3A4 and to a lesser extent by CYP3A5.[1][4] The expression and activity of these enzymes are inducible by a wide range of xenobiotics, including many therapeutic drugs, which in turn leads to elevated plasma levels of 4β-HC. Conversely, inhibitors of CYP3A4/5 lead to a decrease in 4β-HC concentrations.[1][2] The long half-life of 4β-HC, approximately 17 days, makes it a stable marker for long-term changes in CYP3A4/5 activity.[2][5]

Table 1: Impact of CYP3A4/5 Modulators on Plasma 4β-Hydroxycholesterol Levels

| Modulator | Type | Dose | Duration | Change in 4β-HC Levels | Reference |

| Rifampicin (B610482) | Inducer | 600 mg/day | 1 week | ~2.2-fold increase | |

| Rifampicin | Inducer | 500 mg/day | - | ~4-fold increase | [1][4] |

| Carbamazepine | Inducer | - | - | Significant increase | [3] |

| Itraconazole | Inhibitor | 400 mg/day | 1 week | ~29% decrease | [6] |

| Ritonavir | Inhibitor | - | - | Significant decrease | [2] |

Signaling Pathways of 4β-Hydroxycholesterol

4β-HC exerts its physiological effects primarily by activating the nuclear receptors LXRα and LXRβ.[6][7] LXRs are critical regulators of lipid metabolism, and their activation by 4β-HC initiates a cascade of transcriptional events that influence cholesterol efflux, transport, and de novo lipogenesis.

Regulation of Cholesterol Efflux

Upon activation by 4β-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[6][8] This leads to the increased expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. These transporters are crucial for reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

-

ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.

-

ABCG1 promotes cholesterol efflux to mature HDL particles.

The induction of ABCA1 and ABCG1 by 4β-HC in macrophages enhances the removal of cholesterol from these cells, a key step in preventing the formation of foam cells and the development of atherosclerosis.

Diagram 1: 4β-HC Signaling Pathway for Cholesterol Efflux

References

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4β-Hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]

4beta-Hydroxycholesterol as an endogenous biomarker for CYP3A4 activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the clearance of approximately 50% of all prescribed drugs.[1][2] Assessing the potential of new chemical entities to induce or inhibit CYP3A4 activity is a cornerstone of drug development, crucial for predicting and avoiding clinically significant drug-drug interactions (DDIs). Traditionally, this has been accomplished using probe drugs like midazolam. However, the use of an endogenous biomarker offers a less invasive approach, allowing for the assessment of CYP3A4 activity without the administration of an external compound. 4β-hydroxycholesterol (4β-OHC), a metabolite of cholesterol formed primarily by CYP3A4 and to a lesser extent CYP3A5, has emerged as a promising endogenous biomarker for this purpose.[3][4][5] This technical guide provides a comprehensive overview of 4β-OHC as a biomarker, including its biochemical pathway, quantification methods, and clinical applications, with a focus on providing actionable data and protocols for researchers in the field.

Biochemical Pathway and Rationale for Use

Cholesterol is hydroxylated at the 4β position to form 4β-OHC, a reaction predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes in the liver.[2][3][4] While CYP3A enzymes are also present in the intestine, their contribution to circulating 4β-OHC levels is considered negligible.[2][6] The formation of 4β-OHC is a minor pathway of cholesterol elimination.[5][7] The subsequent metabolism of 4β-OHC is slow, with studies indicating a long half-life of approximately 17 days.[3][4][8] This slow turnover results in stable intra-individual plasma concentrations over time, making it a reliable biomarker for assessing long-term changes in CYP3A4/5 activity, particularly induction.[3][4][8]

Induction of CYP3A4/5 by a drug leads to an increased rate of cholesterol hydroxylation, resulting in elevated plasma concentrations of 4β-OHC.[3][9][10] Conversely, inhibition of CYP3A4/5 activity leads to a decrease in 4β-OHC formation and consequently lower plasma concentrations.[3][4][9] The ratio of 4β-OHC to total cholesterol (4β-OHC/cholesterol) is often used to normalize for inter-individual variations in cholesterol levels, potentially providing a more accurate reflection of CYP3A4/5 activity.[1][4][5]

The signaling pathway for the formation and metabolism of 4β-hydroxycholesterol is depicted in the diagram below.

Caption: Formation and metabolism of 4β-hydroxycholesterol.

Quantitative Data on 4β-Hydroxycholesterol as a CYP3A4/5 Biomarker

The following tables summarize quantitative data from various clinical studies, demonstrating the utility of 4β-OHC as a biomarker for CYP3A4/5 induction and inhibition.

Table 1: Baseline Plasma Concentrations of 4β-Hydroxycholesterol in Healthy Volunteers

| Population | Mean Concentration (ng/mL) | Range (ng/mL) | Citation |

| Swedish | 30 | 10 - 60 | [3] |

Table 2: Effect of CYP3A4/5 Inducers on Plasma 4β-Hydroxycholesterol Levels

| Inducer | Dose | Treatment Duration | Fold Increase in 4β-OHC | Citation |

| Carbamazepine | Not specified | Long-term | ~10 | [3] |

| Phenytoin | Not specified | Long-term | ~10 | [3] |

| Phenobarbital | Not specified | Long-term | ~10 | [3] |

| Rifampicin (B610482) | 600 mg/day | 14 days | 76.4% increase in ratio | [7] |

| Rifampicin | 500 mg/day | 2 weeks | Significant increase | [8] |

| Efavirenz | Not specified | Not specified | Significant increase | [3] |

| Ursodeoxycholic acid | Not specified | Not specified | 1.5 (50% increase) | [3] |

Table 3: Effect of CYP3A4/5 Inhibitors on Plasma 4β-Hydroxycholesterol Levels

| Inhibitor | Dose | Treatment Duration | Percent Decrease in 4β-OHC | Citation |

| Ritonavir (boosted atazanavir) | Not specified | Not specified | Significant decrease | [3] |

| Itraconazole | 400 mg/day | 1 week | Significant decrease | [3] |

| Ketoconazole | Not specified | Not specified | ~20% decrease after 14 days | [9] |

Experimental Protocols for the Quantification of 4β-Hydroxycholesterol

The accurate quantification of 4β-OHC in plasma is critical for its use as a biomarker. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] A general workflow for this process is outlined below.

Caption: A generalized workflow for quantifying 4β-hydroxycholesterol.

Detailed Methodological Steps:

A detailed protocol for the quantification of 4β-OHC in human plasma using LC-MS/MS is described below, based on methodologies cited in the literature.[11][12][13]

1. Sample Collection and Storage:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis to ensure stability.[10] Inappropriate storage can lead to autooxidation of cholesterol, potentially increasing 4β-OHC levels independent of CYP3A4 activity.[12]

2. Sample Preparation:

-

Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., d4-4β-hydroxycholesterol) to the plasma sample to account for variability during sample processing and analysis.[11][13]

-

Saponification: Perform alkaline hydrolysis (saponification) to cleave fatty acid esters of 4β-OHC, ensuring the measurement of total 4β-OHC.[11][12][13]

-

Liquid-Liquid Extraction: Extract the de-esterified 4β-OHC from the plasma matrix using an organic solvent.[7][12]

-

Derivatization: Chemically derivatize 4β-OHC to enhance its ionization efficiency and chromatographic properties for LC-MS/MS analysis. A common derivatizing agent is picolinic acid.[7][12]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column to chromatographically separate 4β-OHC from its stereoisomer 4α-hydroxycholesterol and other endogenous isobaric species.[11][13] An isocratic mobile phase is often employed.[11][13]

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[11] Monitor specific precursor-to-product ion transitions for 4β-OHC and the internal standard.

4. Quantification:

-

Construct a calibration curve using a surrogate analyte (e.g., d7-4β-hydroxycholesterol) in a surrogate matrix (e.g., plasma stripped of endogenous 4β-OHC or a solution of human serum albumin) due to the endogenous presence of 4β-OHC in plasma.[11][12][13]

-

Quantify the concentration of 4β-OHC in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification is typically around 2 ng/mL.[11]

Logical Relationships in Biomarker Response

The relationship between CYP3A4/5 activity and plasma 4β-OHC levels is a direct one, though the response to changes in enzyme activity is slow due to the long half-life of the biomarker.

Caption: The logical flow of CYP3A4 modulation and its effect on 4β-OHC.

Conclusion

4β-hydroxycholesterol is a valuable endogenous biomarker for assessing long-term changes in hepatic CYP3A4/5 activity. Its stable baseline concentrations and significant response to inducers make it particularly well-suited for evaluating the induction potential of new drug candidates. While its long half-life limits its utility for detecting rapid changes in CYP3A4/5 activity, it remains a powerful tool in the drug developer's arsenal.[3][4] The use of the 4β-OHC/cholesterol ratio and robust, validated LC-MS/MS analytical methods are crucial for its successful implementation in clinical studies.[5][10] This guide provides the foundational knowledge and practical considerations for researchers and scientists to effectively utilize 4β-hydroxycholesterol in their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 6. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 8. 4beta-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

4beta-Hydroxycholesterol in different patient populations

An In-depth Technical Guide to 4β-Hydroxycholesterol in Different Patient Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4β-hydroxycholesterol (4β-OHC) is an oxidized metabolite of cholesterol, gaining significant attention as a sensitive endogenous biomarker for the activity of cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4 and CYP3A5.[1][2] These enzymes are crucial for the metabolism of approximately half of all prescribed drugs.[3] Unlike exogenous probe drugs like midazolam, 4β-OHC can be measured from a single blood sample without the need for administering a foreign compound, offering a less invasive window into an individual's metabolic capacity.[2] Its long half-life of about 17 days leads to stable plasma concentrations, making it a reliable marker for assessing long-term changes in CYP3A activity, particularly induction.[1][4] This guide provides a comprehensive overview of 4β-OHC, its biochemical pathways, analytical methodologies, and levels across various patient populations, serving as a technical resource for its application in clinical research and drug development.

Biochemical Pathway and Regulation

The formation of 4β-OHC is a direct result of the enzymatic oxidation of cholesterol. This reaction is predominantly catalyzed by CYP3A4, which is highly expressed in the liver and intestine.[3][5] The regulation of CYP3A4 expression is a complex process involving nuclear receptors, most notably the pregnane (B1235032) X receptor (PXR).[3][6] When inducers (e.g., certain drugs, xenobiotics) activate PXR, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to regulatory elements on the CYP3A4 gene, increasing its transcription and leading to higher enzyme levels and, consequently, elevated production of 4β-OHC.[3]

Quantitative Data Summary

The plasma concentration of 4β-OHC, or its ratio to total cholesterol (4β-OHC/C), serves as a quantitative measure of CYP3A activity.[2] Below are summary tables of reported values in various populations and under different conditions.

Table 1: 4β-Hydroxycholesterol in Healthy and Control Populations

| Population | N | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Citation |

| Healthy Swedish Volunteers | 125 | 4β-OHC | 30 | 10 - 60 | [1] |

| Healthy Volunteers (General) | 38 studies | 4β-OHC | 29.85 (± 14.87 SD) | - | [7] |

| Young Male Controls | - | 4β-OHC/C Ratio | ~1.5 (median) | - | [8] |

| Elderly Male Controls (70 yrs) | 30 | 4β-OHC/C Ratio | ~1.7 (median) | - | [8] |

| Young Female Controls | - | 4β-OHC/C Ratio | ~1.8 (median) | - | [8] |

| Elderly Female Controls (70 yrs) | 30 | 4β-OHC/C Ratio | ~1.8 (median) | - | [8] |

Table 2: Effect of CYP3A Modulators on 4β-Hydroxycholesterol

| Modulator | Dose | Duration | Population | Effect on 4β-OHC or Ratio | Fold Change | Citation |

| Inducers | ||||||

| Rifampicin (B610482) | 10 mg/day | 14 days | Healthy Volunteers | Increase in 4β-OHC/C Ratio | 1.3 | [9] |

| Rifampicin | 20 mg/day | 14 days | Healthy Volunteers | Increase in 4β-OHC/C Ratio | 1.6 | [9] |

| Rifampicin | 100 mg/day | 14 days | Healthy Volunteers | Increase in 4β-OHC/C Ratio | 2.5 | [9] |

| Rifampicin | 500 mg/day | 14 days | Healthy Volunteers | Increase from 38 to 105 ng/mL | ~2.8 | [10] |

| Anti-epileptic Drugs | Chronic | - | Epilepsy Patients | - | Up to 10-fold increase | [1][11] |

| Carbamazepine, Phenytoin, Phenobarbital | Chronic | - | Epilepsy Patients | 7-8 fold higher than untreated | 7-8 | [12] |

| Inhibitors | ||||||

| Itraconazole (B105839) | 400 mg/day | 1 week | Onychomycosis Patients | 29.1% decrease in 4β-OHC | 0.71 | [13] |

| Itraconazole | 400 mg/day | 1 week | Onychomycosis Patients | 20.8% decrease in 4β-OHC/C Ratio | 0.79 | [13] |

| Ketoconazole | - | - | Healthy Volunteers | Up to 23% decrease | 0.77 | [14] |

Table 3: 4β-Hydroxycholesterol in Specific Patient Populations

| Patient Population | Condition/Treatment | N | Analyte | Finding | Citation |

| End-of-Life Cancer Patients | Male | - | 4β-OHC/C Ratio | Significantly higher than young and elderly controls. | [8][15] |

| End-of-Life Cancer Patients | Female | - | 4β-OHC/C Ratio | Significantly higher than young and elderly controls. | [8][15] |

| Cancer Patients | Paclitaxel (B517696) Treatment | 291 | 4β-OHC & Ratio | No clinically relevant correlation with paclitaxel clearance. | [5][16] |

| Cancer Patients | Docetaxel (B913) Treatment (Males) | 151 (subgroup) | 4β-OHC | Weak correlation with docetaxel clearance (r=0.35). | [5][16] |

| Gallstone Patients | Fluvastatin (20 mg/day) | 9 | 4β-OHC | 10.7% reduction in plasma concentration. | [17][18] |

| Gallstone Patients | Atorvastatin (80 mg/day) | 9 | 4β-OHC | 36.5% reduction in plasma concentration. | [17][18] |

| Gallstone Patients | Atorvastatin (80 mg/day) | 9 | 4β-OHC/C Ratio | 12% increase in ratio. | [17][18] |

| HIV-infected Children | ART (NVP or EFV) | - | 4β-OHC | Increased concentrations, indicating CYP3A induction. | [19] |

Experimental Protocols

Accurate quantification of 4β-OHC requires robust analytical methods, typically involving mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.

General Analytical Workflow

The quantification of 4β-OHC from plasma or serum involves several key steps from sample preparation to final analysis. Due to its endogenous nature, a stable isotope-labeled internal standard (e.g., d7-4β-OHC) is crucial for accurate measurement.[20]

Detailed Protocol: LC-MS/MS Method

This protocol is a synthesized example based on common practices described in the literature.[20][21]

-

Sample Preparation:

-

To a 50 µL plasma sample, add 50 µL of an internal standard working solution (e.g., 20 ng/mL of 4β-OHC-d7 in methanol).

-

Add 200 µL of 28% sodium methoxide (B1231860) in methanol (B129727) to induce saponification (hydrolysis of cholesterol esters). Vortex for 30 seconds and incubate at room temperature for 20 minutes.[21]

-

Stop the reaction by adding 250 µL of water.

-

Perform liquid-liquid extraction by adding 1 mL of n-hexane, vortexing for 5 minutes, and centrifuging (e.g., 10 min at 1,500 x g) to separate the phases.[21]

-

Transfer the upper organic layer (n-hexane) to a new tube.

-

-

Derivatization (Picolinyl Ester Formation):

-

Evaporate the hexane (B92381) extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution containing picolinic acid and a coupling agent (e.g., 2-methyl-6-nitrobenzoic anhydride (B1165640) and dimethylaminopyridine in dichloromethane). Incubate for 30 minutes at room temperature. This step adds a readily ionizable group to the molecule, enhancing sensitivity in ESI-MS.

-

Perform a second extraction with n-hexane to purify the derivatized product.

-

-

Final Sample Preparation:

-

Evaporate the final hexane extract to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile).[21] Transfer to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a mixture like acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate.[22]

-

Flow Rate: Approximately 300-500 µL/min.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For the picolinyl ester derivative, this might be m/z 613 -> 490 for 4β-OHC and m/z 620 -> 497 for the d7-internal standard.[19]

-

Detailed Protocol: GC-MS Method

This protocol is based on established methods for sterol analysis.[1][4]

-

Sample Preparation:

-

Follow steps 1-4 as in the LC-MS/MS protocol (Sample Spiking, Saponification, Extraction).

-

-

Derivatization (Silylation):

-

Evaporate the hexane extract to dryness under nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and incubate at 60°C for 30-60 minutes. This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are volatile and thermally stable for GC analysis.

-

-

GC-MS Conditions:

-

Gas Chromatography: Use a capillary column suitable for sterol analysis (e.g., a DB-5ms).

-

Injection: Splitless injection mode.

-

Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a high temperature (e.g., 280-300°C) to elute the analytes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for specific, characteristic ions of the 4β-OHC-TMS derivative to ensure sensitivity and selectivity.

-

Related Signaling Pathways: LXR and Cholesterol Homeostasis

While CYP3A4 is directly responsible for 4β-OHC production, the substrate, cholesterol, is tightly regulated by a broader network, primarily the Liver X Receptor (LXR) signaling pathway. LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors.[23] When cellular cholesterol levels rise, oxysterols (including certain hydroxycholesterols, though 4β-OHC is not a primary LXR ligand) activate LXRs. Activated LXRs promote cholesterol efflux and removal by upregulating genes like ABCA1 and ABCG1 (cholesterol transporters) and CYP7A1 (the rate-limiting enzyme in bile acid synthesis from cholesterol).[24][25] This provides important context, as therapeutic interventions targeting LXR could indirectly influence the cholesterol pool available for CYP3A4 metabolism.

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP3A4 - Wikipedia [en.wikipedia.org]

- 4. 4beta-hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP3A Activity in End-of-Life Cancer Patients Measured by 4β-Hydroxycholesterol/cholesterol Ratio, in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of endogenous 4β-hydroxycholesterol with midazolam as markers for CYP3A4 induction by rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4β-Hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CYP3A Activity in End-of-Life Cancer Patients Measured by 4β-Hydroxycholesterol/cholesterol Ratio, in Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4β-hydroxycholesterol as an endogenous CYP3A marker in cancer patients treated with taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Effect of Statin Treatment on Plasma 4β-Hydroxycholesterol Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. open.uct.ac.za [open.uct.ac.za]

- 20. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Underpinnings of 4β-Hydroxycholesterol Levels: A Technical Guide for Researchers

An in-depth exploration of the genetic and molecular factors influencing 4β-hydroxycholesterol, a key endogenous biomarker for CYP3A activity.

This technical guide provides a comprehensive overview of the genetic determinants of plasma 4β-hydroxycholesterol (4β-OHC) levels. It is intended for researchers, scientists, and drug development professionals investigating cytochrome P450 3A (CYP3A) activity and its clinical implications. This document delves into the core signaling pathways, detailed experimental protocols for quantification and genotyping, and a quantitative summary of the impact of genetic variations.

Introduction: 4β-Hydroxycholesterol as a Biomarker

4β-hydroxycholesterol is an oxidized metabolite of cholesterol formed primarily by the CYP3A subfamily of enzymes, predominantly CYP3A4 and CYP3A5.[1][2][3][4] Its long half-life of approximately 17 days and stable plasma concentrations within individuals make it a valuable endogenous biomarker for assessing baseline and long-term changes in CYP3A activity.[2][4][5] Understanding the genetic factors that influence 4β-OHC levels is crucial for the accurate interpretation of this biomarker in clinical pharmacology, drug development, and personalized medicine.

Genetic Influence on 4β-Hydroxycholesterol Levels

The interindividual variability in 4β-OHC concentrations is substantial and is influenced by both genetic and non-genetic factors.[6] Key genes implicated in this variability include those encoding the metabolizing enzymes themselves, namely CYP3A4 and CYP3A5, as well as genes that regulate their expression.

The Role of CYP3A4 and CYP3A5

CYP3A4 is the most abundant P450 enzyme in the human liver and small intestine, responsible for the metabolism of a vast number of drugs and endogenous compounds, including the formation of 4β-OHC from cholesterol.[2][7][8] CYP3A5, which shares high sequence homology and substrate specificity with CYP3A4, also contributes to 4β-OHC formation.[2][4]

Genetic polymorphisms in CYP3A4 and CYP3A5 can significantly alter enzyme activity, thereby affecting 4β-OHC levels.

-

CYP3A4*22 : This variant allele has been associated with reduced CYP3A4 expression and activity, leading to lower 4β-OHC levels.[3][9]

-

CYP3A5 : The expression of CYP3A5 is highly polymorphic, with the CYP3A53, CYP3A56, and CYP3A57 alleles resulting in a non-functional protein.[9][10] Individuals carrying at least one functional CYP3A51 allele have higher CYP3A5 expression and consequently, higher plasma 4β-OHC concentrations.[2][4][11][12] The frequency of the functional CYP3A5*1 allele varies significantly across different ethnic populations.[2]

Other Genetic Factors

The POR*28 variant in the P450 oxidoreductase (POR) gene has been associated with a modest increase in 4β-OHC levels.[6]

Quantitative Data on Genetic and Non-Genetic Influences

The following tables summarize the quantitative effects of various factors on 4β-hydroxycholesterol levels as reported in the literature.

Table 1: Influence of Genetic Variants on 4β-Hydroxycholesterol Levels

| Genetic Variant | Effect on 4β-OHC Levels | Population Studied | Reference |

| CYP3A51 carriers | Higher concentrations | Koreans, Swedes, Tanzanians | [11] |

| CYP3A53 homozygous | Significantly lower plasma 4β-OHC | Not specified | [12] |

| POR28 carriers | +11% increase | 655 patients (naturalistic) | [6] |

| CYP3A422 carriers | Limited importance on overall variability | 655 patients (naturalistic) | [6] |

Table 2: Influence of Non-Genetic Factors on 4β-Hydroxycholesterol Levels

| Factor | Effect on 4β-OHC Levels | Population Studied | Reference |

| CYP3A Inducers | |||

| Carbamazepine, Phenytoin, Phenobarbital | ~10-fold increase | Patients on long-term treatment | [2] |

| Rifampin | Significant increase | Clinical study participants | [13] |

| CYP3A Inhibitors | |||

| Ketoconazole | Significant decrease | Clinical study participants | [13] |

| Ritonavir-boosted Atazanavir | Significant decrease | HIV patients | [2] |

| Itraconazole | Significant decrease | Patients with onychomycosis | [2] |

| Demographic Factors | |||

| Sex (Female vs. Male) | Higher concentrations in females | Koreans, Tanzanians | [2][11] |

| Ethnicity | |||

| Koreans | 29.3 ng/ml (mean) | Healthy volunteers | [11] |

| Swedes | 26.8 ng/ml (mean) | Healthy volunteers | [11] |

| Tanzanians | 21.9 ng/ml (mean) | Healthy volunteers | [11] |

Experimental Protocols

Quantification of 4β-Hydroxycholesterol by LC-MS/MS

The accurate measurement of 4β-OHC in plasma or serum is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification.

Methodology Overview:

-

Sample Preparation: Due to the endogenous nature of 4β-OHC, a surrogate analyte, typically a stable isotope-labeled (SIL) analogue such as d7-4β-OHC, is used for the standard curve and quality control samples. A second SIL analogue, like d4-4β-OHC, serves as the internal standard.[13][14] The sample preparation often involves saponification to release esterified 4β-OHC, followed by liquid-liquid or solid-phase extraction.[2] Derivatization to a picolinyl ester can be performed to enhance ionization efficiency and assay sensitivity.[13]

-

Chromatographic Separation: Chromatographic separation is crucial to resolve 4β-OHC from its stereoisomer, 4α-hydroxycholesterol, and other endogenous isobaric species.[13] This is typically achieved using a C18 column with an isocratic or gradient elution.[13]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

Detailed Protocol Steps (Example):

-

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., 20 ng/mL of 4β-OHC-D7).[1]

-

Add 200 µL of 28% sodium methoxide (B1231860) in methanol, vortex for 30 seconds, and incubate at room temperature for 20 minutes for saponification.[1]

-

Add 250 µL of water and 1 mL of n-hexane, vortex for 5 minutes, and centrifuge.[1]

-

The organic layer is transferred and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

The lower limit of quantification is typically in the range of 0.5 to 5 ng/mL.[1][13]

Genotyping of CYP3A4 and CYP3A5

Genotyping for key variants in CYP3A4 and CYP3A5 is essential for interpreting 4β-OHC levels in the context of an individual's genetic makeup.

Methodology Overview:

Allele-specific real-time polymerase chain reaction (RT-PCR) is a common method for detecting single-nucleotide polymorphisms (SNPs) in the CYP3A4 and CYP3A5 genes.[10] This involves designing primers and probes that specifically target the variant and wild-type alleles.

Tiered Allele Panels:

The Association for Molecular Pathology (AMP) and other consortia have proposed a tiered system for clinical genotyping assays to standardize testing.[9][15][16][17]

-

Tier 1 Alleles (Minimum Panel): CYP3A422, CYP3A53, CYP3A56, and CYP3A57.[9] These are selected based on their functional impact, allele frequency, and availability of reference materials.

-

Tier 2 Alleles (Extended Panel): Includes additional variants with emerging evidence of clinical significance.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 4β-Hydroxycholesterol Formation

Caption: Formation of 4β-OHC from cholesterol by CYP3A4/5 enzymes.

Experimental Workflow for 4β-Hydroxycholesterol Quantification

Caption: Workflow for 4β-OHC measurement using LC-MS/MS.

Genotype to Phenotype Relationship

Caption: Relationship between CYP3A5 genotype and 4β-OHC levels.

Conclusion

The concentration of 4β-hydroxycholesterol in plasma is a complex trait influenced by a combination of genetic and environmental factors. Genetic variations in CYP3A4 and particularly CYP3A5 are significant contributors to the interindividual differences observed in 4β-OHC levels. For researchers and drug developers utilizing 4β-OHC as a biomarker of CYP3A activity, a thorough understanding of an individual's genetic makeup is paramount for the accurate interpretation of the data. The standardized methodologies for quantification and genotyping outlined in this guide provide a framework for robust and reproducible research in this field. Future studies, including genome-wide association studies, may uncover additional genetic loci that contribute to the heritability of 4β-OHC levels, further refining its clinical utility.

References

- 1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of genetic and nongenetic factors on interindividual variability in 4β-hydroxycholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity [frontiersin.org]

- 8. Correlations between 4β-hydroxycholesterol and hepatic and intestinal CYP3A4: protein expression, microsomal ex vivo activity, and in vivo activity in patients with a wide body weight range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP3A4 and CYP3A5 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. 4Beta-hydroxycholesterol is a new endogenous CYP3A marker: relationship to CYP3A5 genotype, quinine 3-hydroxylation and sex in Koreans, Swedes and Tanzanians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Inherited and Acquired Determinants of Hepatic CYP3A Activity in Humans [frontiersin.org]

- 13. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. open.uct.ac.za [open.uct.ac.za]

- 15. CYP3A4 and CYP3A5 Genotyping Recommendations | AMP [educate.amp.org]

- 16. CYP3A4 and CYP3A5 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase [scholarworks.indianapolis.iu.edu]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide on Basal Plasma Concentrations of 4β-Hydroxycholesterol in Healthy Volunteers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basal plasma concentrations of 4β-hydroxycholesterol (4β-OHC), a key endogenous biomarker for cytochrome P450 3A4 (CYP3A4) and CYP3A5 activity. Understanding the baseline levels of this oxysterol in healthy individuals is crucial for its application in clinical pharmacology, particularly in the assessment of drug-drug interactions.

Introduction

4β-hydroxycholesterol is a metabolite of cholesterol formed primarily by the action of CYP3A4 and, to a lesser extent, CYP3A5 enzymes.[1][2] Its plasma concentrations are stable within individuals due to a long half-life of approximately 17 days, making it a reliable marker for long-term CYP3A activity.[1][3] Factors such as genetics (e.g., CYP3A5*1 allele carriers), sex, and ethnicity can influence basal 4β-OHC levels.[1][4] This guide summarizes the available quantitative data, details the experimental protocols for its measurement, and provides visual representations of its metabolic pathway and analytical workflow.

Data Presentation: Basal Plasma 4β-Hydroxycholesterol Concentrations

The following table summarizes the basal plasma concentrations of 4β-hydroxycholesterol reported in various studies conducted in healthy adult volunteers.

| Population/Study Cohort | Sample Size (n) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) | Citation(s) |

| Swedish | 161 | 26.8 | - | - | [1] |

| Swedish | 125 | 30 | - | 10 - 60 | [1] |

| Korean | 149 | 29.3 | - | - | [1] |

| Tanzanian | 138 | 21.9 | - | - | [1] |

| Ethiopian | - | 35.4 | - | - | [1] |

| General Healthy Individuals (meta-analysis of 38 studies) | - | 29.85 | 14.87 | - | [5][6] |

| Healthy Subjects (CYP3A5*1 carriers) | - | 36.6 (median) | - | 28.0 - 46.9 (IQR) | [7] |

| Healthy Subjects (CYP3A5 non-carriers) | - | 31.2 (median) | - | 22.1 - 39.8 (IQR) | [7] |

IQR: Interquartile Range

Experimental Protocols

The accurate quantification of 4β-OHC in plasma is critical for its use as a biomarker. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Plasma Collection and Storage:

-

Anticoagulant: Plasma is typically collected in tubes containing K2 EDTA or citrate.[8]

-

Storage: Samples should be stored frozen, typically at -20°C or lower, to ensure long-term stability.[8][9] Rigorous stability assessments have demonstrated that endogenous 4β-OHC is stable under these conditions.[10][11][12]

2. Sample Preparation:

-

Saponification: To release 4β-OHC from cholesterol esters, plasma samples often undergo saponification. This is typically achieved by incubation with a strong base, such as potassium hydroxide, at an elevated temperature.

-

Extraction: Following saponification, 4β-OHC is extracted from the plasma matrix using an organic solvent, such as hexane (B92381) or ethyl acetate.

-

Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, 4β-OHC can be derivatized. A common derivatizing agent is picolinic acid, which forms a picolinoyl ester.[10][11]

-

Internal Standard: A stable isotope-labeled internal standard, such as d7-4β-hydroxycholesterol, is added to the plasma sample before preparation to correct for analytical variability.[10][11][12]

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used to achieve chromatographic separation of 4β-OHC from its isomers, such as 4α-hydroxycholesterol, and other endogenous isobaric species.[10][11][12]

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Quantification: A calibration curve is constructed using a surrogate analyte, such as d4-4β-hydroxycholesterol, in a blank matrix (e.g., surrogate plasma or stripped plasma) with known concentrations.[13] The lower limit of quantification is typically around 2 ng/mL.[10][11][12]

-

Mandatory Visualizations

Metabolic Pathway of 4β-Hydroxycholesterol

Caption: Metabolic pathway of cholesterol to 4β-hydroxycholesterol via CYP3A4 and CYP3A5.

Experimental Workflow for 4β-Hydroxycholesterol Quantification

References

- 1. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 3. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4β-Hydroxycholesterol in Drug-Drug Interaction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 4β-hydroxycholesterol (4β-OHC) in drug-drug interaction (DDI) studies. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism, experimental protocols, data interpretation, and regulatory perspectives related to this endogenous biomarker of Cytochrome P450 3A4 (CYP3A4) activity.

Introduction: The Significance of 4β-Hydroxycholesterol in DDI Studies

Drug-drug interactions represent a significant challenge in drug development and clinical practice. The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of drugs. Consequently, the induction or inhibition of CYP3A4 by a new chemical entity (NCE) can lead to clinically significant DDIs, altering the safety and efficacy of co-administered medications.

Traditionally, the assessment of CYP3A4-mediated DDIs has relied on the use of probe drugs, such as midazolam.[1] However, the use of exogenous probes can be complex and may not always be feasible, especially in certain patient populations. This has led to the exploration of endogenous biomarkers that can reflect the activity of CYP3A4 in a less invasive manner. 4β-hydroxycholesterol, a metabolite of cholesterol formed primarily by CYP3A4, has emerged as a promising endogenous biomarker for this purpose.[2][3] This guide will delve into the scientific and practical aspects of utilizing 4β-OHC in DDI studies.

The Biochemical Pathway of 4β-Hydroxycholesterol Formation

4β-hydroxycholesterol is an oxysterol produced from the oxidation of cholesterol. The primary enzyme responsible for the 4β-hydroxylation of cholesterol in the liver is CYP3A4.[4][5] While other CYP3A isoforms, such as CYP3A5, may contribute to a lesser extent, the plasma concentration of 4β-OHC is predominantly considered a reflection of hepatic CYP3A4 activity.[6][7]

The formation of 4β-OHC is a slow process, and its elimination from the body is also slow, with a reported half-life of approximately 17 days.[8] This long half-life results in relatively stable baseline concentrations within an individual, making it a suitable biomarker for assessing long-term changes in CYP3A4 activity, particularly induction.[8]

Experimental Protocols for the Quantification of 4β-Hydroxycholesterol

The accurate quantification of 4β-OHC in biological matrices, typically plasma or serum, is crucial for its reliable use as a biomarker. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the artificial formation of oxysterols through auto-oxidation.

-

Anticoagulant: K2-EDTA is a commonly used anticoagulant.

-

Storage: Plasma or serum samples should be stored at -70°C or lower to minimize ex vivo oxidation of cholesterol.

-

Sample Quality Control: The concentration of 4α-hydroxycholesterol, an isomer of 4β-OHC formed through non-enzymatic auto-oxidation, can be monitored as an indicator of sample quality. Elevated levels of 4α-OHC may suggest improper sample handling.[9]

A Representative LC-MS/MS Protocol

The following protocol represents a synthesis of commonly employed methods for the quantification of 4β-OHC in human plasma.

3.2.1. Materials and Reagents

-

4β-Hydroxycholesterol certified reference standard

-

4β-Hydroxycholesterol-d7 (or other suitable stable isotope-labeled internal standard)

-

Methanol, acetonitrile, isopropanol, n-hexane (all LC-MS grade)

-

Sodium methoxide (B1231860) solution

-

Picolinic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable activating agent for derivatization

-

Formic acid

-

Ultrapure water

-

Human plasma (for calibration standards and quality controls)

3.2.2. Sample Preparation

-

Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., 4β-hydroxycholesterol-d7) to each sample, calibrator, and quality control.

-

Saponification: To hydrolyze the esterified form of 4β-OHC, add a solution of sodium methoxide in methanol. Vortex and incubate at room temperature. This step is crucial as a significant portion of 4β-OHC in circulation is esterified to fatty acids.

-

Liquid-Liquid Extraction: Add water and n-hexane to the samples. Vortex thoroughly and centrifuge to separate the organic and aqueous layers. The oxysterols will partition into the n-hexane layer.

-

Derivatization: Transfer the n-hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent and add the derivatizing agent (e.g., picolinic acid and an activating agent) to enhance ionization efficiency and improve chromatographic separation.

-

Final Extraction and Reconstitution: After the derivatization reaction, perform another liquid-liquid extraction with n-hexane. Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column to achieve chromatographic separation of 4β-OHC from its isomers, particularly 4α-OHC. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol with formic acid) is typically employed.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both 4β-OHC and its stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode.

Data Presentation: Quantitative Effects of CYP3A4 Inducers and Inhibitors

The following tables summarize the quantitative changes in plasma 4β-OHC concentrations observed in clinical studies following the administration of known CYP3A4 inducers and inhibitors. These data provide a reference for interpreting the results of DDI studies using this biomarker.

Table 1: Effect of CYP3A4 Inducers on Plasma 4β-Hydroxycholesterol Concentrations

| Inducer | Dose | Duration of Treatment | Fold Increase in 4β-OHC (approx.) | Reference |

| Rifampicin | 600 mg/day | 14 days | 3.2 - 4.6 | [10] |

| Rifampicin | 100 mg/day | 14 days | 2.5 | [11] |

| Rifampicin | 20 mg/day | 14 days | 1.5 | [11] |

| Carbamazepine | Varies | Chronic | ~10 | [12][13] |

| Efavirenz | 600 mg/day | 4 weeks | 2.2 | [4] |

| Phenytoin | Varies | Chronic | ~7-8 | [14] |

| Phenobarbital | Varies | Chronic | ~7-8 | [14] |

Table 2: Effect of CYP3A4 Inhibitors on Plasma 4β-Hydroxycholesterol Concentrations

| Inhibitor | Dose | Duration of Treatment | Percent Decrease in 4β-OHC (approx.) | Reference |

| Ketoconazole | 400 mg/day | 14 days | 20 | [1][15] |

| Itraconazole | 400 mg/day | 7 days | 29 | [3] |

| Ritonavir (boosted) | Varies | Chronic | Significant decrease | [5] |

The Role of 4β-Hydroxycholesterol in DDI Study Design and Interpretation

The use of 4β-OHC as an endogenous biomarker can be integrated into various stages of clinical drug development to assess the DDI potential of an NCE.

Early Phase Clinical Trials

In first-in-human and multiple ascending dose studies, monitoring changes in baseline 4β-OHC levels can provide an early indication of the CYP3A4 induction potential of an NCE. A significant increase in 4β-OHC concentrations may trigger the need for a definitive DDI study with a sensitive CYP3A4 substrate.

Definitive DDI Studies

In dedicated DDI studies, changes in 4β-OHC can be measured alongside the pharmacokinetics of a probe substrate like midazolam. This provides a mechanistic link between the observed changes in substrate exposure and the induction or inhibition of CYP3A4.

Interpretation of Results

-

Induction: A statistically significant increase in plasma 4β-OHC concentrations following treatment with an NCE is indicative of CYP3A4 induction. The magnitude of the increase can help classify the NCE as a weak, moderate, or strong inducer.

-

Inhibition: A statistically significant decrease in plasma 4β-OHC concentrations suggests CYP3A4 inhibition. However, due to the long half-life of 4β-OHC, its response to inhibitors is generally slower and less pronounced compared to its response to inducers. Therefore, the absence of a significant decrease does not rule out weak to moderate inhibition.

Regulatory Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have acknowledged the potential utility of endogenous biomarkers in DDI studies.

-

FDA: The FDA's guidance on drug interaction studies encourages the use of mechanistic approaches, including the use of biomarkers, to evaluate DDI potential. While not explicitly mandating the use of 4β-OHC, the agency is open to its use as part of a comprehensive DDI assessment package, provided the analytical method is well-validated and the data are interpreted in the context of other preclinical and clinical findings.[16]

-

EMA: The EMA's guideline on the investigation of drug interactions also supports the use of biomarkers to provide mechanistic insights into DDIs. The guideline emphasizes the importance of understanding the biomarker's characteristics, including its sensitivity and specificity for the enzyme of interest.[3]

Both agencies generally expect that the use of any biomarker, including 4β-OHC, be scientifically justified and that the results be used to inform the overall risk assessment of the NCE.

Advantages and Limitations of Using 4β-Hydroxycholesterol

Advantages:

-

Endogenous Nature: As an endogenous molecule, its measurement is less invasive than administering a probe drug.

-

Hepatic Specificity: Primarily reflects hepatic CYP3A4 activity, which is the major site of drug metabolism.

-

Stable Baseline: The long half-life results in low intra-individual variability of baseline levels.

-